Ampso

Description

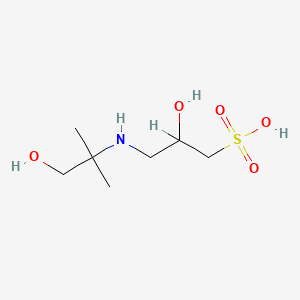

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5S/c1-7(2,5-9)8-3-6(10)4-14(11,12)13/h6,8-10H,3-5H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACERFIHBIWMFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887354 | |

| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68399-79-1 | |

| Record name | AMPSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68399-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AMPSO Buffer: A Comprehensive Technical Guide for Biochemical Applications

Introduction

AMPSO, chemically known as N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. As a member of the "Good's buffers" series, it is valued for its ability to maintain a stable pH in the alkaline range, its low reactivity with biological molecules, and its minimal interference in many biochemical assays. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations of this compound buffer for researchers, scientists, and drug development professionals.

Core Properties of this compound Buffer

This compound is a sulfonate-based buffer with a pKa of 9.0 at 25°C, making it an excellent choice for experiments requiring a stable pH environment between 8.3 and 9.7.[1] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and an amino group, provides good buffering capacity without significantly contributing to the ionic strength of the solution.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₇NO₅S | [1] |

| Molecular Weight | 227.28 g/mol | |

| pKa (25°C) | 9.0 | [1] |

| Useful pH Range | 8.3 - 9.7 | [1] |

| Appearance | White crystalline powder | |

| Solubility in Water | Soluble | [1] |

Primary Application: Western Blotting

This compound is most prominently used as a component of the transfer buffer in Western blotting.[2][3][4] Its alkaline buffering capacity is particularly advantageous for the efficient transfer of strongly basic proteins from polyacrylamide gels to nitrocellulose or PVDF membranes.[1][2][4] Standard transfer buffers, such as Towbin buffer (Tris-glycine), have a pH around 8.3, which can be suboptimal for proteins with high isoelectric points (pI). At this pH, basic proteins may carry a net positive charge, leading to inefficient elution from the SDS-containing gel and poor binding to the membrane. The higher pH maintained by this compound ensures that these basic proteins carry a net negative charge, facilitating their migration out of the gel and onto the membrane.

Experimental Protocol: this compound-Based Western Blot Transfer Buffer

While a universally standardized recipe is not available, a common working concentration for this compound in transfer buffers is in the range of 10-50 mM. The following is a representative protocol for preparing an this compound-based transfer buffer.

Reagents:

-

This compound (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid)

-

Methanol

-

Deionized water

-

Sodium Hydroxide (NaOH) for pH adjustment

Preparation of 1L of 1X this compound Transfer Buffer (25 mM this compound, pH 9.0, 20% Methanol):

-

Weigh out 5.68 g of this compound and dissolve it in approximately 700 mL of deionized water.

-

Add 200 mL of methanol to the solution.

-

Adjust the pH of the solution to 9.0 by adding NaOH. Monitor the pH carefully with a calibrated pH meter.

-

Bring the final volume to 1 L with deionized water.

-

Store the buffer at 4°C. It is recommended to use the buffer fresh for optimal performance.

Experimental Workflow for Western Blotting using this compound Transfer Buffer

Application in Enzyme Assays

The alkaline buffering range of this compound makes it a suitable candidate for enzyme assays where the optimal pH for enzyme activity is in the range of 8.3 to 9.7. A prime example is the alkaline phosphatase (ALP) assay. While many protocols for ALP assays utilize other alkaline buffers like AMP (2-amino-2-methyl-1-propanol), this compound can be a viable alternative due to its stable pH maintenance.

Experimental Protocol: Alkaline Phosphatase (ALP) Assay using this compound Buffer

This protocol is adapted from a general colorimetric ALP assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Reagents:

-

This compound buffer (0.1 M, pH 9.5)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mg/mL in this compound buffer)

-

Enzyme sample (e.g., cell lysate or purified enzyme)

-

Stop solution (e.g., 3 M NaOH)

Procedure:

-

Prepare a 0.1 M this compound buffer solution and adjust the pH to 9.5 with NaOH.

-

Prepare the pNPP substrate solution fresh by dissolving pNPP in the this compound buffer.

-

Pipette the enzyme sample into the wells of a microplate.

-

Add the pNPP substrate solution to each well to initiate the reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol.

Application in Protein Purification and Other Techniques

Protein Purification

For protein purification, the choice of buffer is critical to maintain the stability and activity of the target protein. This compound can be used in purification protocols for proteins that are stable and active at alkaline pH. For instance, in ion-exchange chromatography, this compound can be used as the buffering agent in the mobile phase for the separation of proteins on an anion-exchange column, particularly for proteins with a pI below the working pH.

Capillary Electrophoresis

In capillary electrophoresis (CE), the buffer composition influences the separation of analytes. This compound, with its defined pKa, can be used to control the pH of the running buffer, thereby affecting the charge and electrophoretic mobility of the analytes. Its use in the alkaline range can be beneficial for the separation of acidic proteins and other charged molecules.

Logical Relationships and Considerations

The decision to use this compound buffer is primarily driven by the pH requirements of the biochemical system under investigation. The following diagram illustrates the logical considerations for selecting this compound.

Conclusion

This compound is a valuable buffer for a range of biochemical applications that require a stable alkaline pH. Its primary and well-documented use is in Western blotting for the enhanced transfer of basic proteins. While less commonly cited, its properties also make it a suitable choice for specific enzyme assays, protein purification schemes, and capillary electrophoresis methods operating in the pH range of 8.3 to 9.7. Researchers and drug development professionals can benefit from considering this compound as a reliable buffering agent in their experimental designs, particularly when working with alkaline-stable biological systems.

References

An In-depth Technical Guide to AMPSO Buffer for Researchers and Drug Development Professionals

Abstract: 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, commonly known as AMPSO, is a zwitterionic biological buffer valued for its performance in alkaline pH ranges. As a member of the 'Good's buffers' series, it exhibits low interference in biological reactions, high solubility in water, and minimal absorbance in the UV-visible spectrum. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its preparation and pKa determination, and its applications in research and drug development.

Physicochemical Properties of this compound

This compound is a sulfonate-based zwitterionic buffer that is particularly effective for maintaining a stable pH in the alkaline range. Its chemical structure, featuring both a tertiary amine and a sulfonic acid group, prevents it from forming significant complexes with most metal ions, a critical feature for many enzymatic assays and protein studies. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| pKa (at 25°C) | 9.0 | [1][2] |

| pKa (at 37°C) | 9.1 | [2] |

| Effective pH Range | 8.3 – 9.7 | [1][2] |

| Full Chemical Name | N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | [1][3][4] |

| Molecular Formula | C₇H₁₇NO₅S | [1][4] |

| Molecular Weight | 227.28 g/mol | [3][4] |

| CAS Number | 68399-79-1 | [1][4] |

| Appearance | White crystalline powder | [2][4] |

| Water Solubility | 333.33 mg/mL (1.47 M) | [2] |

Note on Temperature Dependence: The pKa of amine-containing buffers can be sensitive to temperature changes. For this compound, the pKa increases slightly from 9.0 at 25°C to 9.1 at 37°C.[2] For high-precision experiments, it is crucial to measure and adjust the pH of the buffer at the intended experimental temperature.

Core Applications in Research and Development

The alkaline buffering range of this compound makes it suitable for a variety of specialized applications.

-

Protein Electrophoresis and Electroblotting: this compound is frequently used as a component of alkaline transfer buffers.[1][3] It facilitates the nearly complete transfer of strongly basic proteins from electrophoresis gels to nitrocellulose membranes without compromising the transfer efficiency of other proteins.[2][5]

-

Enzyme Assays: Many enzymatic reactions have optimal activity in the alkaline pH range. This compound provides stable pH control for studying enzymes such as alkaline phosphatase without interfering with their activity.

-

Drug Formulation and Stability Studies: In pharmaceutical development, maintaining a stable pH is critical for the solubility and stability of active pharmaceutical ingredients (APIs).[6] Buffers like this compound can be employed in pre-formulation studies to determine the pH-stability profile of a drug candidate, particularly for compounds that are more stable or soluble under alkaline conditions.[6]

Experimental Protocols

Preparation of a 0.5 M this compound Stock Solution (pH 9.0)

This protocol describes the preparation of 1 liter of a 0.5 M this compound stock solution at its pKa of 9.0 at 25°C.

Materials:

-

This compound (MW: 227.28 g/mol )

-

High-purity, deionized water

-

Concentrated sodium hydroxide (NaOH) solution (e.g., 5 M) for pH adjustment

-

Calibrated pH meter with a temperature probe

-

1 L volumetric flask

-

Magnetic stirrer and stir bar

-

Beaker

Methodology:

-

Weighing: Accurately weigh out 113.64 g of this compound powder (0.5 mol).

-

Dissolving: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir until the powder is completely dissolved. This compound is highly soluble in water.[2]

-

pH Adjustment: Place the calibrated pH electrode and temperature probe into the solution. Monitor the pH while slowly adding the concentrated NaOH solution dropwise. The unadjusted pH will be acidic. Continue adding NaOH until the pH meter reads exactly 9.0.

-

Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Dilution to Volume: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization and Storage: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer at room temperature or 4°C, depending on the application requirements. For long-term storage, sterile filtration is recommended.

Potentiometric Titration for pKa Determination

This protocol outlines a standard method for empirically verifying the pKa of this compound. The principle involves titrating a solution of the buffer with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Materials:

-

0.1 M this compound solution

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Calibrated pH meter and electrode

-

Buret (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: Pipette 50 mL of the 0.1 M this compound solution into a 100 mL beaker. To ensure the titration starts from the fully protonated form, add a small, precise volume of 0.1 M HCl to lower the initial pH to below 8.0.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with standardized 0.1 M NaOH directly above the beaker.

-

Titration: Begin stirring the solution at a moderate speed. Start the titration by adding small increments (e.g., 0.5 mL) of the NaOH titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[7][8]

-

Endpoint Region: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., to 0.1 mL or dropwise) to accurately capture the inflection point of the titration curve. Continue the titration well past the expected equivalence point.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). Locate this volume on the x-axis and find the corresponding pH value on the curve. This pH value is the experimental pKa.[9]

-

Visualizations and Workflows

The following diagrams illustrate key logical and experimental workflows relevant to the use of this compound buffer.

Caption: Logical workflow for selecting a suitable biological buffer based on pH and chemical compatibility.

References

- 1. agscientific.com [agscientific.com]

- 2. This compound CAS#: 68399-79-1 [amp.chemicalbook.com]

- 3. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. You are being redirected... [bio-world.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. asdlib.org [asdlib.org]

AMPSO: A Comprehensive Technical Guide to its Chemical Structure and Properties for Researchers and Drug Development Professionals

AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer widely utilized in biochemical, molecular biology, and pharmaceutical applications. Its unique chemical structure provides a stable pH environment in the alkaline range, making it an invaluable tool for a variety of experimental and formulation contexts. This in-depth guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and its applications, with a focus on providing researchers, scientists, and drug development professionals with the technical information necessary for its effective use.

Chemical Structure and Identification

This compound is a substituted aminosulfonic acid, belonging to the family of "Good's buffers". Its structure features a tertiary amine, a hydroxyl group, and a sulfonic acid group, which contribute to its zwitterionic nature at physiological pH.

Chemical Formula: C₇H₁₇NO₅S

Molecular Weight: 227.28 g/mol

CAS Number:

-

Free Acid: 68399-79-1[1]

-

Sodium Salt: 102029-60-7

The presence of both an acidic sulfonic acid group and a basic amino group allows this compound to exist as a zwitterion over a wide pH range, contributing to its buffering capacity and high water solubility.

Physicochemical Properties

The utility of this compound as a biological buffer is defined by its distinct physicochemical properties. These properties have been quantified and are summarized in the tables below for easy reference and comparison.

Acid-Base Properties and Buffering Capacity

This compound is most effective as a buffer in the alkaline pH range. Its pKa is a critical parameter for determining its suitability for a specific application. The temperature dependence of the pKa, denoted as d(pKa)/dT, is also an important consideration for experiments conducted at temperatures other than 25°C.

| Property | Value | Reference |

| pKa at 25°C | 9.0 | |

| Useful pH Range | 8.3 - 9.7 | |

| **d(pKa)/dT (°C⁻¹) ** | -0.029 |

Table 1: Acid-Base Properties of this compound

Solubility Profile

The high aqueous solubility of this compound is a key advantage for its use in biological systems. While primarily used in aqueous solutions, understanding its solubility in other solvents can be relevant for specific applications such as drug formulation.

| Solvent | Solubility | Reference |

| Water | 0.33 g/mL (clear to slightly hazy, colorless) | |

| Ethanol | Data not available | |

| Methanol | Data not available | |

| DMSO | Data not available | |

| Acetone | Data not available |

Table 2: Solubility of this compound

Stability Information

Synthesis and Purification

While detailed, step-by-step synthesis protocols for this compound are not commonly published in readily accessible literature, the general synthesis of N-substituted aminosulfonic acids involves the reaction of an appropriate amine with a sulfonating agent. A plausible synthetic route for this compound would involve the reaction of 2-amino-2-methyl-1,3-propanediol with a suitable sulfonating agent, followed by purification.

A general workflow for the synthesis and purification of a zwitterionic buffer like this compound is outlined below.

A common method for the purification of zwitterionic compounds like this compound is recrystallization. The process involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solution.

Experimental Protocols Utilizing this compound

This compound's buffering capacity in the alkaline range makes it suitable for a variety of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments, adapted to incorporate the use of this compound buffer.

Alkaline Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase (ALP), an enzyme that exhibits optimal activity at an alkaline pH.

Materials:

-

This compound Buffer (0.1 M, pH 9.0)

-

p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM in this compound buffer)

-

Alkaline Phosphatase enzyme solution

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add 50 µL of this compound buffer (0.1 M, pH 9.0).

-

Add Substrate: Add 50 µL of the pNPP substrate solution to each well.

-

Initiate the Reaction: Add 20 µL of the alkaline phosphatase enzyme solution to each well to start the reaction. Include a blank control with 20 µL of buffer instead of the enzyme.

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), allowing the enzyme to convert the substrate.

-

Stop the Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.

-

Measure Absorbance: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

-

Calculate Activity: The enzyme activity is proportional to the rate of p-nitrophenol formation.

Western Blotting: Protein Transfer

This compound can be used as a component of the transfer buffer in Western blotting, particularly for the efficient transfer of strongly basic proteins from the gel to the membrane.[2][3]

Materials:

-

Polyacrylamide gel with separated proteins

-

Nitrocellulose or PVDF membrane

-

Filter papers

-

Transfer apparatus

-

This compound Transfer Buffer (e.g., 25 mM this compound, 20% methanol, pH 9.0)

Procedure:

-

Equilibrate Gel: After electrophoresis, equilibrate the gel in this compound transfer buffer for 10-15 minutes.

-

Prepare Membrane: If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in the transfer buffer. Nitrocellulose membranes only require equilibration in the transfer buffer.

-

Assemble Transfer Sandwich: Assemble the transfer stack in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.

-

Perform Transfer: Place the transfer sandwich into the transfer apparatus filled with cold this compound transfer buffer. Apply an electric current (e.g., 100V for 1 hour) to transfer the proteins from the gel to the membrane.

-

Proceed with Blocking and Immunodetection: After transfer, the membrane is ready for the subsequent steps of blocking, primary and secondary antibody incubation, and detection.

Ion-Exchange Chromatography

This compound can be employed as a buffering agent in ion-exchange chromatography (IEX) for the purification of proteins, particularly when a high pH is required to achieve the desired charge on the protein of interest. This protocol outlines a general procedure for anion-exchange chromatography.

Materials:

-

Anion-exchange chromatography column

-

Protein sample

-

Binding Buffer (e.g., 20 mM this compound, pH 9.0)

-

Elution Buffer (e.g., 20 mM this compound, 1 M NaCl, pH 9.0)

-

Chromatography system

Procedure:

-

Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

-

Sample Loading: Load the protein sample onto the equilibrated column. The protein of interest, having a net negative charge at pH 9.0, will bind to the positively charged resin.

-

Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound or weakly bound proteins.

-

Elution: Elute the bound protein from the column by applying a linear gradient of the Elution Buffer (from 0% to 100% over a set number of column volumes). The increasing salt concentration will disrupt the electrostatic interactions between the protein and the resin, causing the protein to elute.

-

Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target protein (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).

Role in Signaling Pathways and Drug Development

While this compound is primarily a tool to maintain a stable pH environment for studying biological processes, the choice of buffer can sometimes influence experimental outcomes. As a zwitterionic buffer, this compound is generally considered to be biochemically inert. However, researchers should always be mindful of potential interactions between buffer components and the biological system under investigation.

To date, there is no direct evidence in the scientific literature to suggest that this compound is an active participant or modulator of specific signaling pathways. Its role is to provide a stable pH environment that allows for the accurate study of these pathways. For instance, in the study of G protein-coupled receptors (GPCRs) or other membrane proteins that are sensitive to pH changes, a reliable buffer like this compound is crucial.

A hypothetical logical relationship for investigating a signaling pathway where a stable alkaline pH is required is depicted below.

In drug development, this compound's utility extends to the formulation of pharmaceutical products. Its buffering capacity can help maintain the pH of a drug formulation, which is often critical for the stability and solubility of the active pharmaceutical ingredient (API). The zwitterionic nature of this compound can also be advantageous in minimizing interactions with other components of the formulation.

Conclusion

This compound is a versatile and valuable zwitterionic buffer for researchers and drug development professionals. Its well-defined physicochemical properties, particularly its buffering capacity in the alkaline range and high aqueous solubility, make it suitable for a wide array of applications, from fundamental biochemical research to the formulation of therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for the effective and appropriate use of this compound in the laboratory and in the development of new medicines. As with any experimental reagent, a thorough understanding of its properties is key to achieving reliable and reproducible results.

References

AMPSO: An In-depth Technical Guide for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer valued for its utility in a variety of biochemical and molecular biology applications. With a pKa of 9.0 at 25°C, it provides stable pH control in the alkaline range of 8.3 to 9.7.[1][2] Its low toxicity and compatibility with biological systems make it a suitable choice for sensitive experimental setups. This guide provides a comprehensive overview of this compound's physicochemical properties, detailed experimental protocols for its use in key applications, and visual diagrams to illustrate relevant biological pathways and workflows.

Physicochemical Properties of this compound

This compound is a "Good's" buffer, a class of buffering agents developed to be effective in biological systems. Key quantitative data for this compound are summarized in the table below, allowing for easy comparison with other common biological buffers.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇NO₅S | N/A |

| Molecular Weight | 227.28 g/mol | N/A |

| pKa at 25°C | 9.0 | [3] |

| Useful pH Range | 8.3 - 9.7 | [1][2][3] |

| ΔpKa/°C | -0.028 | N/A |

| Appearance | White crystalline powder | N/A |

| Solubility in Water | Soluble | [2] |

Applications and Experimental Protocols

This compound's alkaline buffering range makes it particularly useful in a variety of specialized applications where maintaining a pH above neutral is critical.

Western Blotting: Enhanced Transfer of Basic and High Molecular Weight Proteins

Alkaline transfer buffers are known to improve the transfer efficiency of strongly basic proteins from polyacrylamide gels to nitrocellulose or PVDF membranes.[1][2] this compound, with its pKa of 9.0, is an excellent choice for this purpose.

This protocol is designed for the wet transfer of proteins, particularly those that are basic or have a high molecular weight.

Materials:

-

This compound powder

-

Methanol

-

Deionized water

-

SDS (Sodium Dodecyl Sulfate) - Optional, for high MW proteins

-

pH meter

-

Stir plate and stir bar

Preparation of 10x this compound Stock Solution (1 M):

-

Weigh 227.28 g of this compound powder.

-

Dissolve the this compound in 800 mL of deionized water.

-

Adjust the pH to 9.0 with a concentrated sodium hydroxide (NaOH) solution.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

Preparation of 1x this compound Transfer Buffer:

-

To prepare 1 L of 1x transfer buffer, combine the following:

-

100 mL of 10x this compound Stock Solution (final concentration: 100 mM)

-

200 mL of Methanol (final concentration: 20%)

-

700 mL of Deionized water

-

-

Optional for high molecular weight proteins (>150 kDa): Add SDS to a final concentration of 0.05% (w/v).

-

Chill the buffer to 4°C before use.

Workflow for Western Blot Transfer:

Protein Crystallization

The selection of an appropriate buffer is crucial for successful protein crystallization, as it influences protein solubility and stability. This compound can be a valuable component in crystallization screens, especially for proteins that are more stable or soluble at a slightly alkaline pH.

This compound can be incorporated as the buffering agent in sparse matrix or grid screens.

Preparation of 1 M this compound Stock Solution (pH 9.0):

-

Follow the same procedure as for the Western blot 10x stock solution preparation.

-

Filter-sterilize the final solution using a 0.22 µm filter.

-

Store in sterile aliquots at 4°C.

Example Crystallization Screen Condition with this compound:

A typical crystallization condition in a 96-well screen might consist of:

-

Precipitant: e.g., 15% (w/v) Polyethylene glycol (PEG) 3350

-

Buffer: 0.1 M this compound pH 9.0

-

Salt: e.g., 0.2 M Sodium chloride

Workflow for a Vapor Diffusion Crystallization Experiment:

Enzyme Assays

Maintaining a stable pH is critical for the activity of many enzymes. This compound can be used in enzyme assays where the optimal pH is in the alkaline range. It is important to note that some buffers can interact with metal ions, which may be cofactors for certain enzymes. While specific data on this compound's metal chelation is not extensively available, it is generally considered to have low metal-binding potential.

This protocol provides a general framework for a non-radioactive, colorimetric kinase assay.

Materials:

-

This compound powder

-

Magnesium chloride (MgCl₂)

-

ATP (Adenosine triphosphate)

-

Kinase of interest

-

Substrate protein or peptide

-

Phospho-specific antibody

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Colorimetric substrate (e.g., TMB)

-

Microplate reader

Preparation of 1x Kinase Reaction Buffer:

-

Prepare a buffer containing:

-

50 mM this compound, pH 9.0

-

10 mM MgCl₂

-

-

Adjust the pH to 9.0 using HCl.

-

Filter-sterilize and store at 4°C.

Kinase Assay Workflow:

Signaling Pathway Context

The precise control of pH is fundamental when studying signaling pathways in vitro, as the activities of kinases, phosphatases, and GTPases are highly pH-dependent. While no specific signaling pathway is exclusively studied using this compound, its buffering range is suitable for investigating pathways that are active under slightly alkaline conditions. A generic G-protein coupled receptor (GPCR) signaling cascade is depicted below, highlighting the steps where a stable pH, as provided by a buffer like this compound, is crucial for maintaining protein function.

Conclusion

This compound is a versatile zwitterionic buffer with a valuable alkaline buffering range for a variety of specialized research applications. Its utility in enhancing the transfer of basic and high molecular weight proteins in Western blotting is a notable advantage. While not as commonly cited in general protocols as other buffers like Tris or HEPES, its physicochemical properties make it a strong candidate for use in protein crystallization and enzyme assays operating at a pH of 8.3 to 9.7. The provided protocols and workflows serve as a guide for incorporating this compound into experimental designs, enabling researchers to leverage its benefits for improved experimental outcomes.

References

AMPSO Buffer: A Technical Guide to Maintaining Alkaline pH in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maintaining a stable alkaline pH is critical for a multitude of biochemical and molecular biology applications, from enzymatic assays to protein analysis. AMPSO (3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic buffer highly effective in the alkaline range. This technical guide provides an in-depth overview of the core properties of this compound, its role in maintaining alkaline pH, and detailed protocols for its application in key experimental techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize their experimental conditions at alkaline pH.

Core Properties of this compound Buffer

This compound is a sulfopropyl-substituted amino alcohol that belongs to the group of "Good's" buffers. Its chemical structure, featuring a tertiary amine and a sulfonic acid group, confers its zwitterionic nature and a pKa value that makes it an excellent choice for buffering in the alkaline range.

Physicochemical Properties

The utility of a buffer is defined by its physicochemical properties, primarily its pKa, which dictates its effective buffering range.

| Property | Value | Reference |

| Chemical Name | 3-[(1,1-dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |

| Molecular Formula | C₇H₁₇NO₅S | |

| Molecular Weight | 227.28 g/mol | |

| pKa at 25°C | 9.0 | |

| Buffering pH Range | 8.3 - 9.7 | [1] |

Factors Influencing this compound Buffer Performance

The performance of any buffer, including this compound, is influenced by environmental factors such as temperature and the ionic strength of the solution.

-

Temperature: The pKa of buffers, particularly those containing amino groups like this compound, is temperature-dependent.[2] As the temperature increases, the pKa of amine-based buffers generally decreases.[3][4] This is an important consideration when preparing and using this compound buffers for experiments conducted at temperatures other than 25°C. For precise pH control, it is recommended to adjust the pH of the this compound buffer at the temperature at which the experiment will be performed.

-

Ionic Strength: The ionic strength of a solution can affect the pKa of a buffer.[5] In solutions with high ionic strength, the activity of ions is reduced, which can lead to a shift in the effective pKa.[6] While this effect is generally less pronounced than the temperature effect, it should be considered when working with high-salt buffers or when precise pH control is paramount.

Role of this compound in Maintaining Alkaline pH

The primary role of this compound is to resist changes in pH within its effective buffering range of 8.3 to 9.7. This is achieved through the equilibrium between its acidic (protonated amine) and basic (deprotonated amine) forms.

When a small amount of acid (H⁺) is added to an this compound buffer, the equilibrium shifts to the left, with the basic form of this compound accepting the protons. Conversely, when a small amount of base (OH⁻) is added, the acidic form of this compound donates a proton, neutralizing the added base and shifting the equilibrium to the right. This buffering action is crucial for experiments where a stable alkaline environment is required for optimal activity or stability of the molecules being studied.

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound (MW: 227.28 g/mol )

-

Deionized water

-

NaOH (e.g., 10 M solution) for pH adjustment

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask

Protocol:

-

Weigh out 227.28 g of this compound powder.

-

Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and add a stir bar. Stir until the this compound is completely dissolved.

-

Carefully add a 10 M NaOH solution dropwise to adjust the pH to the desired value within the buffering range (e.g., pH 9.0). Monitor the pH continuously with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Stopper the flask and invert several times to ensure the solution is thoroughly mixed.

-

Store the 1 M this compound stock solution at 4°C.

This compound in Western Blotting: Alkaline Transfer Buffer

This compound is particularly useful as a component of transfer buffers for Western blotting, especially for the efficient transfer of strongly basic proteins to nitrocellulose membranes.[1]

Materials:

-

1 M this compound stock solution (pH 9.0)

-

Methanol

-

Deionized water

-

SDS (Sodium Dodecyl Sulfate)

Protocol for 1 L of 1x this compound Transfer Buffer:

-

To prepare 1 L of 1x transfer buffer, combine the following:

-

50 mL of 1 M this compound stock solution (pH 9.0) (final concentration: 50 mM)

-

200 mL of methanol (final concentration: 20% v/v)

-

10 mL of 10% SDS solution (final concentration: 0.1% w/v)

-

740 mL of deionized water

-

-

Mix the components thoroughly. The final pH should be approximately 9.0.

-

This buffer can be used for the wet transfer of proteins from a polyacrylamide gel to a nitrocellulose membrane. Follow standard Western blot transfer procedures.

This compound in Capillary Electrophoresis

This compound can be used as a buffering agent in the running buffer for capillary electrophoresis (CE) to maintain a stable alkaline pH, which is crucial for the separation of certain analytes.

Materials:

-

1 M this compound stock solution (pH 9.0)

-

Deionized water

-

Other additives as required by the specific application (e.g., EDTA)

Protocol for 100 mL of 50 mM this compound Running Buffer:

-

To prepare 100 mL of 50 mM this compound running buffer, combine the following:

-

5 mL of 1 M this compound stock solution (pH 9.0)

-

95 mL of deionized water

-

-

Mix the solution thoroughly.

-

If required, add other components such as EDTA to the desired final concentration (e.g., 1 mM).

-

Filter the buffer through a 0.2 µm filter before use to remove any particulates.[7]

-

Use this buffer as the running electrolyte in your capillary electrophoresis system.

Visualizations

Logical Workflow for Buffer Preparation

Caption: A logical workflow for the preparation of an this compound buffer stock solution.

Experimental Workflow for Western Blotting with this compound Buffer

Caption: Experimental workflow for Western blotting utilizing an this compound-based transfer buffer.

Role of Alkaline pH in Studying pH-Dependent Signaling Pathways

While this compound does not directly participate in signaling pathways, its ability to maintain a stable alkaline pH is crucial for studying pathways that are sensitive to pH changes. Many enzymatic and binding activities within signaling cascades are optimal within a narrow pH range.

Caption: The role of this compound in providing a stable alkaline pH for pH-sensitive enzymatic steps in a signaling pathway.

Conclusion

This compound is a versatile and reliable zwitterionic buffer for maintaining alkaline pH in a wide range of research and drug development applications. Its well-defined pKa and buffering range make it an ideal choice for experiments requiring stable alkaline conditions. By understanding the factors that influence its performance and following standardized protocols, researchers can leverage the benefits of this compound to achieve reproducible and accurate results. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound buffer in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 6. pKa vs pKa0 [reachdevices.com]

- 7. Buffer Hints in Capillary Electrophoresis - How To [mtc-usa.com]

An In-depth Technical Guide to the Core Characteristics of Good's Buffers, Featuring AMPSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Good's buffers, a cornerstone of modern biological and biochemical research. We will delve into the fundamental principles that define these buffers, with a specific focus on the high-pH buffering agent AMPSO (N-(1,1-Dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid). This document will equip researchers with the necessary knowledge to select and utilize these critical reagents effectively in their experimental designs.

The Foundation: Dr. Norman Good's Criteria for Biological Buffers

Before the 1960s, researchers were limited to a small selection of buffers for biological experiments, many of which were toxic, reactive, or inefficient at physiological pH. Dr. Norman E. Good and his colleagues addressed this by establishing a set of criteria for ideal biological buffers, leading to the development of a series of zwitterionic buffering agents known as "Good's buffers".[1][2] These criteria remain the benchmark for selecting appropriate buffers in biological research:

-

pKa between 6.0 and 8.0: Most biological reactions occur at a near-neutral pH. A buffer with a pKa in this range provides the maximum buffering capacity at a physiologically relevant pH.[1][2]

-

High Water Solubility: Biological systems are aqueous, necessitating buffers that are readily soluble in water for ease of use and to ensure homogeneity.[1][2]

-

Minimal Solubility in Organic Solvents: Low solubility in nonpolar environments prevents the buffer from accumulating in biological membranes.[1]

-

Membrane Impermeability: An ideal buffer should not permeate cell membranes, thus avoiding interference with intracellular processes.[1][2]

-

Minimal Salt Effects: The buffer should have a limited impact on the ionic composition of the medium, which can influence biological reactions.[1][2]

-

Minimal Effect of Concentration and Temperature on pKa: The dissociation constant of the buffer should be relatively stable to changes in concentration and temperature, ensuring consistent pH control.[1][2]

-

Limited Interaction with Mineral Cations: The buffer should not form significant complexes with metal ions, which can be crucial for the function of many enzymes.[1]

-

Chemical Stability: The buffer must be stable and not degrade under experimental conditions.[1]

-

Low Absorbance in the UV-Visible Range: The buffer should not absorb light in the spectral region (above 230 nm) commonly used for spectrophotometric assays.[1]

Focus on this compound: A High-pH Good's Buffer

This compound is a zwitterionic buffer that extends the useful pH range of Good's buffers to the alkaline region, with a pKa of approximately 9.0 at 25°C.[3][4] This makes it particularly valuable for experiments requiring stable pH control in the 8.3 to 9.7 range.[3][4]

Physicochemical Characteristics of this compound and Other Good's Buffers

The selection of an appropriate buffer is dictated by its physicochemical properties. The following tables summarize key quantitative data for this compound and a selection of other commonly used Good's buffers.

| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | ΔpKa/°C |

| MES | 6.15 | 6.10 | 5.97 | -0.011 |

| PIPES | 6.80 | 6.76 | 6.66 | -0.0085 |

| MOPS | 7.20 | 7.20 | 7.02 | -0.013 |

| HEPES | 7.55 | 7.48 | 7.31 | -0.014 |

| Tricine | 8.16 | 8.05 | 7.80 | -0.021 |

| Bicine | 8.35 | 8.26 | 8.04 | -0.018 |

| TAPS | 8.40 | 8.40 | 8.18 | -0.018 |

| This compound | 9.10 | 9.00 | 8.78 | -0.018 |

| CHES | 9.30 | 9.49 | 9.36 | -0.011 |

| CAPS | 10.40 | 10.40 | 10.15 | -0.018 |

Data compiled from various sources.[3][4] Note that pKa values can vary slightly depending on the ionic strength of the solution.

| Buffer | Metal Ion Binding Characteristics |

| MES | Negligible binding with most divalent cations. |

| PIPES | Negligible binding with most divalent cations. |

| MOPS | Weak binding with Cu²⁺ and other divalent cations. |

| HEPES | Negligible binding with most divalent cations. |

| Tricine | Forms complexes with a variety of divalent cations. |

| Bicine | Forms complexes with a variety of divalent cations. |

| This compound | Specific quantitative data on metal ion binding constants are not readily available in the literature, but as a tertiary amine, it is expected to have some metal-chelating properties. |

| CHES | Low metal-binding capacity. |

| CAPS | Low metal-binding capacity. |

General characteristics of metal ion binding are noted. For critical applications involving metalloenzymes, empirical testing is recommended.

Experimental Protocols Utilizing High-pH Buffers like this compound

The high pH range of this compound makes it a suitable buffer for various biochemical and molecular biology techniques. Below are detailed methodologies for key experiments where a buffer like this compound can be employed.

Western Blotting: Transfer of High Molecular Weight or Basic Proteins

For the efficient transfer of high molecular weight or basic proteins from a polyacrylamide gel to a membrane, a transfer buffer with a higher pH is often beneficial. This compound can be a component of such a buffer.

Protocol: High-pH Western Blot Transfer Buffer

-

Prepare Stock Solutions:

-

1 M this compound (pH 9.0): Dissolve 22.93 g of this compound in 80 mL of deionized water. Adjust the pH to 9.0 with NaOH. Bring the final volume to 100 mL.

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

-

Prepare 1 L of 1X Transfer Buffer:

-

100 mL of 1 M this compound (pH 9.0) (Final concentration: 100 mM)

-

10 mL of 10% SDS (Final concentration: 0.1%)

-

200 mL of Methanol

-

690 mL of Deionized Water

-

-

Procedure:

-

After SDS-PAGE, equilibrate the gel in 1X Transfer Buffer for 15-30 minutes.

-

Soak the transfer membrane (PVDF or nitrocellulose) and filter papers in the transfer buffer.

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus.

-

Perform the electrophoretic transfer. Transfer times and voltage will need to be optimized based on the protein of interest and the transfer system used.

-

Proceed with blocking, antibody incubation, and detection steps as per standard Western blotting protocols.[5]

-

Enzymatic Assays at Alkaline pH

Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH. This compound is an excellent choice for maintaining a stable pH in this range during enzyme kinetic studies.

Protocol: Alkaline Phosphatase Activity Assay

-

Prepare Assay Buffer:

-

100 mM this compound, pH 9.5, containing 1 mM MgCl₂.

-

-

Prepare Substrate Solution:

-

Dissolve p-nitrophenyl phosphate (pNPP) in the assay buffer to a final concentration of 10 mM.

-

-

Procedure:

-

Pipette 900 µL of the assay buffer into a cuvette and pre-warm to the desired assay temperature (e.g., 37°C).

-

Add 50 µL of the enzyme sample (appropriately diluted) to the cuvette and mix gently.

-

Initiate the reaction by adding 50 µL of the 10 mM pNPP substrate solution.

-

Immediately start monitoring the increase in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be determined using its molar extinction coefficient (18,500 M⁻¹cm⁻¹ at pH > 9).

-

Mandatory Visualizations

Experimental Workflow: Western Blotting

Caption: A generalized workflow for the Western blotting technique.

Logical Relationship: Buffer Selection for Metalloenzyme Studies

References

- 1. researchgate.net [researchgate.net]

- 2. Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) [pubmed.ncbi.nlm.nih.gov]

- 3. discoveryhpc.com [discoveryhpc.com]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

Technical Guide to AMPSO: Properties, Applications, and Experimental Protocols

This technical guide provides an in-depth overview of 3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (AMPSO), a zwitterionic biological buffer. It is intended for researchers, scientists, and drug development professionals who utilize buffering agents in their experimental workflows. This document covers the core physicochemical properties of this compound, its primary applications, and detailed protocols for its use in common laboratory techniques.

Core Properties of this compound

This compound is valued in biochemical and molecular biology applications for its buffering capacity in the alkaline pH range, low metal-binding affinity, and good solubility in water. It is available as a free acid and a sodium salt. The key quantitative data for both forms are summarized below.

| Property | This compound (Free Acid) | This compound (Sodium Salt) |

| CAS Number | 68399-79-1 | 102029-60-7[1][2][3] |

| Molecular Formula | C₇H₁₇NO₅S | C₇H₁₆NNaO₅S[1][2][4] |

| Molecular Weight | 227.28 g/mol | 249.26 g/mol [1][2][4] |

| pKa at 25°C | 9.0 | Not Applicable |

| Useful pH Range | 8.3 - 9.7[4] | 8.3 - 9.7 |

Applications in Research and Development

This compound's primary utility lies in its function as a biological buffer. Its zwitterionic nature makes it less likely to interfere with biological processes compared to some other buffering agents. Key applications include:

-

Protein Electrophoresis and Western Blotting: this compound is particularly effective as a component of transfer buffers in Western blotting, especially for the efficient transfer of strongly basic proteins to nitrocellulose or PVDF membranes.[2] Its alkaline buffering range helps to maintain a high pH during electrophoresis, which can be crucial for the mobility and subsequent transfer of certain proteins.

-

Enzyme Assays: The inert nature of this compound and its stable pH buffering in the alkaline range make it a suitable choice for enzyme kinetic studies where a pH between 8.3 and 9.7 is optimal for enzyme activity and stability.

-

Protein Purification: In various chromatography techniques, maintaining a stable pH is critical for protein solubility and for the success of the separation process. This compound can be used in buffers for ion-exchange, size-exclusion, and affinity chromatography when an alkaline pH is required.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound buffers in key laboratory experiments.

Preparation of 0.2 M this compound Buffer (pH 9.0)

Materials:

-

This compound (Free Acid, MW: 227.28 g/mol )

-

Sodium Hydroxide (NaOH), 1 M solution

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 45.46 g of this compound free acid.

-

Add the this compound to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound is completely dissolved.

-

While monitoring the pH with a calibrated pH meter, slowly add 1 M NaOH solution to the this compound solution until the pH reaches 9.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Store the buffer at 4°C.

Western Blotting Transfer Buffer with this compound

This protocol is adapted for the transfer of basic proteins where a higher pH during transfer is beneficial.

Materials:

-

This compound

-

Glycine

-

Methanol

-

Deionized water

-

SDS (optional, for higher molecular weight proteins)

10x Stock Solution (1 L):

-

Dissolve 54.5 g of this compound and 144.1 g of glycine in 800 mL of deionized water.

-

Adjust the pH to 9.0 with NaOH if necessary.

-

Bring the final volume to 1 L with deionized water.

Working Transfer Buffer (1 L):

-

Combine 100 mL of 10x this compound-Glycine stock solution with 200 mL of methanol.

-

Add 700 mL of deionized water.

-

For proteins >100 kDa, 0.05% SDS may be added to aid in elution from the gel.

-

Chill the buffer to 4°C before use.

Generic Enzyme Assay Using this compound Buffer

This protocol outlines a general procedure for an enzyme assay where the optimal pH is within the buffering range of this compound.

Materials:

-

0.2 M this compound buffer, pH 9.0

-

Enzyme stock solution

-

Substrate stock solution

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture by combining the 0.2 M this compound buffer (pH 9.0) with the substrate to the desired final concentration in a cuvette.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow it to equilibrate.

-

Initiate the enzymatic reaction by adding a small volume of the enzyme stock solution to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

Measure the change in absorbance at the appropriate wavelength over a set period. The rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

Visualized Workflows

The following diagrams illustrate the workflows for western blotting and a generic enzyme assay, highlighting the stages where this compound buffer is utilized.

References

Methodological & Application

Ampso in High pH Protein Electrophoresis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

High pH protein electrophoresis is a critical technique for the separation and analysis of proteins with basic isoelectric points (pI). The choice of buffer system is paramount for achieving optimal resolution and maintaining protein integrity during electrophoresis. Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer that is particularly well-suited for high pH applications due to its pKa of 9.0 at 25°C.[1][2] This application note provides a detailed protocol for the use of this compound in high pH protein electrophoresis, offering a robust method for the separation of basic proteins.

Zwitterionic buffers like this compound are advantageous in biological systems as they are less likely to interact with metal ions and have a stable pH over a range of temperatures.[3] In the context of protein electrophoresis, a buffer with a pKa close to the desired running pH provides high buffering capacity, which is essential for maintaining stable conditions and achieving sharp protein bands.[4][5]

Principles

In polyacrylamide gel electrophoresis (PAGE), the migration of proteins is influenced by their charge, size, and shape.[6] At a high pH, above their isoelectric point, most proteins will carry a net negative charge and migrate towards the anode. However, for basic proteins with high pIs, a high pH running buffer is necessary to impart a sufficient negative charge for effective separation. This compound, with its pKa of 9.0, provides a stable high pH environment, ensuring that even basic proteins are negatively charged and will migrate through the gel matrix.

Discontinuous buffer systems, which employ different buffer compositions and pH in the stacking and resolving gels, are commonly used to improve resolution by concentrating the sample into a narrow band before it enters the resolving gel.[7][8] This protocol utilizes a discontinuous system with this compound as a key component of the high pH running buffer.

Quantitative Data Summary

While direct quantitative comparisons of this compound with other high pH buffers in PAGE are not extensively documented in readily available literature, the selection of a buffer is guided by its pKa relative to the desired pH. A buffer is most effective within a range of approximately one pH unit above and below its pKa.[5] The table below summarizes the properties of this compound and other common high pH buffers.

| Buffer | pKa (25°C) | Useful pH Range | Notes |

| This compound | 9.0 | 8.3 - 9.7 | Zwitterionic, suitable for high pH electrophoresis and electroblotting of basic proteins. [1][2] |

| CAPS | 10.4 | 9.7 - 11.1 | Commonly used for high pH Western blot transfers.[9][10][11] |

| Glycine-Tris | 8.3 (Tris) | 7.5 - 9.0 | Standard buffer system for SDS-PAGE (Laemmli system).[12] |

Experimental Protocols

This section provides a detailed methodology for performing high pH polyacrylamide gel electrophoresis using an this compound-based buffer system. This protocol is designed for a standard vertical electrophoresis apparatus.

Materials

-

This compound (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid)

-

Tris (tris(hydroxymethyl)aminomethane)

-

Acrylamide/Bis-acrylamide solution (30% w/v, 37.5:1)

-

Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

-

TEMED (N,N,N',N'-tetramethylethylenediamine)

-

Sodium dodecyl sulfate (SDS) (for denaturing electrophoresis)

-

Glycerol

-

Bromophenol blue

-

Deionized water

-

Protein standards

-

Protein sample

Buffer and Gel Preparation

1. 1.5 M Tris-HCl, pH 8.8 (Resolving Gel Buffer)

-

18.17 g Tris base

-

Dissolve in 80 mL of deionized water

-

Adjust pH to 8.8 with HCl

-

Bring the final volume to 100 mL with deionized water

2. 0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)

-

6.06 g Tris base

-

Dissolve in 80 mL of deionized water

-

Adjust pH to 6.8 with HCl

-

Bring the final volume to 100 mL with deionized water

3. 10X High pH this compound Running Buffer (pH ~9.0)

-

This is a proposed recipe based on the pKa of this compound. Optimization may be required.

-

60.5 g Tris base

-

22.13 g this compound

-

Dissolve in 900 mL of deionized water

-

Adjust pH to 9.0 if necessary with HCl or NaOH

-

Bring the final volume to 1 L with deionized water

-

For SDS-PAGE, add 10 g of SDS to the 1X running buffer.

4. 2X Sample Loading Buffer

-

4.0 mL 0.5 M Tris-HCl, pH 6.8

-

0.8 g SDS

-

8.0 mL Glycerol

-

0.4 mg Bromophenol blue

-

Add deionized water to a final volume of 20 mL

-

For reducing conditions, add β-mercaptoethanol to a final concentration of 5% (v/v) just before use.

5. Polyacrylamide Gel Preparation (for a 10 mL gel)

| Component | 10% Resolving Gel | 4% Stacking Gel |

| Deionized Water | 4.0 mL | 6.1 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |

| 0.5 M Tris-HCl, pH 6.8 | - | 2.5 mL |

| 30% Acrylamide/Bis | 3.3 mL | 1.3 mL |

| 10% SDS | 0.1 mL | 0.1 mL |

| 10% APS | 0.1 mL | 0.1 mL |

| TEMED | 0.004 mL | 0.01 mL |

Electrophoresis Procedure

-

Assemble the Gel Cassette: Clean and assemble the glass plates and spacers according to the manufacturer's instructions for your electrophoresis unit.

-

Pour the Resolving Gel: Mix all the components for the resolving gel except for APS and TEMED. Add APS and TEMED, mix gently, and immediately pour the solution into the gel cassette to the desired height. Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for at least 30 minutes.

-

Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay. Mix the components for the stacking gel, add APS and TEMED, and pour it on top of the resolving gel. Insert the comb and allow the stacking gel to polymerize for at least 30 minutes.

-

Prepare the Electrophoresis Chamber: Once the stacking gel has polymerized, remove the comb and assemble the gel cassette into the electrophoresis apparatus. Fill the inner and outer chambers with 1X High pH this compound Running Buffer.

-

Sample Preparation and Loading: Mix your protein sample with an equal volume of 2X Sample Loading Buffer. Heat the samples at 95°C for 5 minutes (for denaturing SDS-PAGE). Load the prepared samples and protein standards into the wells.

-

Run the Gel: Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue dye front reaches the bottom of the gel.

-

Visualization: After electrophoresis, carefully remove the gel from the cassette and proceed with your desired visualization method, such as Coomassie blue staining, silver staining, or Western blotting.

Experimental Workflow Diagram

References

- 1. Blue native electrophoresis protocol | Abcam [abcam.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. bio-rad.com [bio-rad.com]

- 12. m.youtube.com [m.youtube.com]

Revolutionizing Proteomics: AMPSO Buffer for Enhanced Transfer of Basic Proteins

For researchers, scientists, and drug development professionals, the efficient and reliable transfer of basic proteins during Western blotting is a critical step for accurate downstream analysis. Traditional transfer buffers often fall short in quantitatively transferring these challenging proteins. This application note details the use of AMPSO (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer as a superior alternative for the transfer of basic proteins, ensuring higher efficiency and signal intensity.

Basic proteins, such as histones and other nuclear proteins, possess a net positive charge at neutral pH, which can hinder their transfer from SDS-PAGE gels to blotting membranes using standard, mildly alkaline buffers like the Towbin buffer (pH ~8.3). To overcome this, a more alkaline environment is required to impart a net negative charge on these proteins, facilitating their migration towards the anode. This compound, with a pKa of 9.0 (at 25°C), is an ideal buffering agent for this purpose, maintaining a stable alkaline pH during electrophoresis.[1]

Key Advantages of this compound Buffer:

-

Enhanced Transfer Efficiency: The higher pH of this compound buffer ensures that basic proteins are negatively charged, leading to their near-complete transfer from the gel to the membrane.[1]

-

Improved Signal Detection: More efficient transfer results in a higher concentration of the target protein on the membrane, leading to stronger signals in subsequent immunodetection steps.

-

Compatibility: this compound buffer is compatible with standard Western blotting equipment and protocols, requiring minimal changes to existing workflows.

Comparative Analysis of Transfer Buffers

While direct quantitative comparisons in recent literature are limited, the foundational work by Szewczyk and Kozloff demonstrated that alkaline buffers significantly improve the transfer of strongly basic proteins compared to standard buffers.[1] For a comprehensive understanding, a comparison of commonly used transfer buffers for basic proteins is presented below.

| Buffer System | Typical pH | Key Components | Recommended For |

| This compound Buffer | 9.0 - 9.5 | This compound, Methanol | Strongly basic proteins (e.g., histones, ribosomal proteins) [1] |

| CAPS Buffer | 10.5 - 11.0 | CAPS, Methanol | Basic proteins, N-terminal sequencing[2] |

| Dunn Carbonate Buffer | 9.9 | Sodium Bicarbonate, Sodium Carbonate, Methanol | Basic proteins[2] |

| Towbin Buffer | 8.3 | Tris, Glycine, Methanol | General purpose, less effective for basic proteins[2] |

Experimental Protocols

Preparation of this compound Transfer Buffer (1X)

Materials:

-

This compound (3-[(1,1-Dimethyl-2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid)

-

Methanol

-

Deionized water

-

NaOH (for pH adjustment)

Procedure:

-

To prepare 1 liter of 1X this compound Transfer Buffer, dissolve the appropriate amount of this compound in 700 mL of deionized water to achieve the desired final concentration (e.g., 25 mM).

-

Add 200 mL of methanol.

-

Adjust the pH to 9.0 with NaOH.

-

Bring the final volume to 1 liter with deionized water.

-

Cool the buffer to 4°C before use.

Western Blotting Protocol for Basic Proteins using this compound Buffer

This protocol outlines the key steps for the successful transfer and detection of basic proteins.

1. SDS-PAGE:

-

Separate protein samples on a standard Tris-glycine or Tris-tricine polyacrylamide gel. The choice of gel percentage will depend on the molecular weight of the target protein.

2. Gel Equilibration (Optional - see note):

-

Note: The original study by Szewczyk and Kozloff suggests that omitting the equilibration step can be beneficial for the transfer of strongly basic proteins.[1] However, if desired, briefly rinse the gel in cold 1X this compound Transfer Buffer for 5-10 minutes to remove excess SDS.

3. Transfer Setup (Wet Transfer):

-

Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:

-

Cathode (-)

-

Sponge

-

Filter paper

-

SDS-PAGE gel

-

Nitrocellulose or PVDF membrane

-

Filter paper

-

Sponge

-

Anode (+)

-

-

Place the transfer cassette into the transfer tank filled with cold 1X this compound Transfer Buffer.

4. Electrophoretic Transfer:

-

Perform the transfer at a constant voltage or current according to the manufacturer's instructions for your specific apparatus. Typical conditions are 100V for 1-2 hours at 4°C. Transfer times may need to be optimized depending on the protein size and gel thickness.

5. Post-Transfer and Immunodetection:

-

Following transfer, proceed with standard Western blotting steps:

-

Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

Caption: Western Blot Workflow for Basic Proteins.

Caption: Buffer Selection for Protein Transfer.

Conclusion

The use of this compound buffer provides a robust and efficient method for the Western blot transfer of strongly basic proteins. By maintaining an alkaline pH, this compound ensures the proper migration of these challenging proteins, leading to more accurate and reliable results. Researchers working with basic proteins are encouraged to adopt this protocol to enhance the quality and reproducibility of their findings.

References

Application Notes: Utilizing Ampso Buffer for Native Polyacrylamide Gel Electorphoresis

Introduction

Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for the analysis of proteins in their folded, active state. The choice of buffer system is critical in native PAGE as it directly influences the charge and mobility of the proteins, and consequently, the resolution of the separation. While traditional buffer systems like Tris-Glycine are widely used, there is a growing need for alternative buffers that can offer advantages for specific applications. Ampso (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 9.0, making it an excellent candidate for electrophoresis applications in the alkaline pH range.

Principle of this compound in Native PAGE